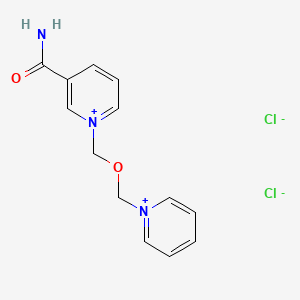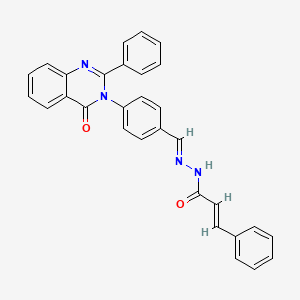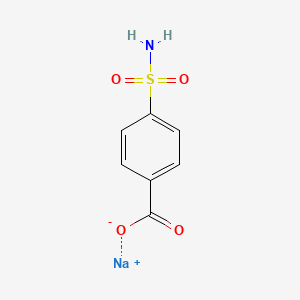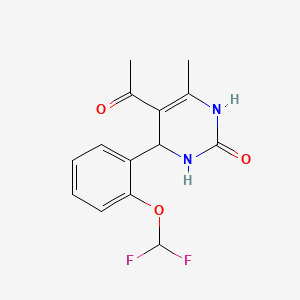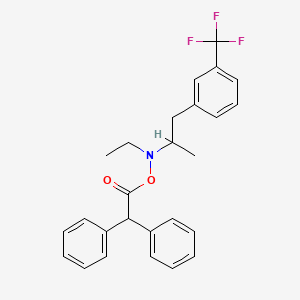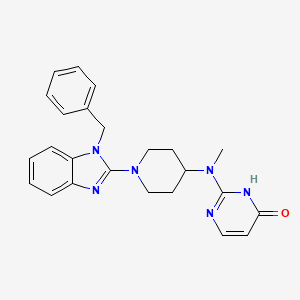
Hexamethylindanopyran, (4R,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4R,7R)- is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of a suitable precursor, followed by methylation and hydrogenation steps. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of Hexamethylindanopyran, (4R,7R)- is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Hexamethylindanopyran, (4R,7R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products
The major products formed from these reactions include various derivatives of Hexamethylindanopyran, such as alcohols, ketones, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Hexamethylindanopyran, (4R,7R)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic musks in various chemical reactions.
Biology: Investigated for its potential effects on aquatic organisms and its bioaccumulation in the environment.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the formulation of fragrances and as a fixative in perfumes
Wirkmechanismus
The mechanism of action of Hexamethylindanopyran, (4R,7R)- involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .
Vergleich Mit ähnlichen Verbindungen
Hexamethylindanopyran, (4R,7R)- is compared with other polycyclic musks such as:
Tonalide: Known for its sweet, floral odor.
Celestolide: Characterized by its woody, amber-like scent.
Phantolide: Has a powdery, floral fragrance.
Uniqueness
Hexamethylindanopyran, (4R,7R)- stands out due to its strong, long-lasting musky odor and its stability in various formulations. It is also less prone to photodegradation compared to some other polycyclic musks .
Eigenschaften
CAS-Nummer |
252332-96-0 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
ONKNPOPIGWHAQC-RYUDHWBXSA-N |
Isomerische SMILES |
C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |
Kanonische SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



